molecular formula C14H10Cl2O B2907928 1-(3,4-Dichlorophenyl)-2-phenylethanone CAS No. 93534-22-6

1-(3,4-Dichlorophenyl)-2-phenylethanone

Cat. No. B2907928
CAS RN: 93534-22-6
M. Wt: 265.13
InChI Key: KAFWXCAYPANGFU-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-2-phenylethanone, commonly known as Dibenzylideneacetone (DBA), is a yellow crystalline compound with a chemical formula of C15H12Cl2O. DBA is widely used in scientific research due to its unique properties, such as its ability to form complexes with metal ions and its fluorescent properties. In

Future Directions

: NIST/TRC Web Thermo Tables (WTT) - N-(3,4-dichlorophenyl)-N’,N’-dimethylurea : Calvayrac, R., Laval-Martin, D., Dubertret, G., & Bomsel, J.-L. (1978). Analysis and Characterization of 3-(3,4-Dichlorophenyl)-1,1-Dimethylurea (DCMU)-resistant Euglena II. Plant Physiology, 62(5), 758–762. Read full paper : Calvayrac, R., Bomsel, J.-L., & Laval-Martin, D. (1978). Analysis and Characterization of 3-(3,4-Dichlorophenyl)-1,1-Dimethylurea (DCMU)-resistant Euglena I. Plant Physiology, 62(5), 753–757. [Read full

properties

IUPAC Name

1-(3,4-dichlorophenyl)-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O/c15-12-7-6-11(9-13(12)16)14(17)8-10-4-2-1-3-5-10/h1-7,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFWXCAYPANGFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dichlorophenyl)-2-phenylethanone

Synthesis routes and methods I

Procedure details

Prepared following the procedure described in Intermediate 13, starting from 4-bromo-1,2-dichlorobenzene, where the crude product was purified by column chromatography (PE: EtOAc=100:1) to afford Intermediate 19 (230 mg, yield 42.4%).
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crude product
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Yield
42.4%

Synthesis routes and methods II

Procedure details

In a 500 ml round bottomed flask was placed 75 g of crude 3,4-dichlorophenyl benzyl carbinol and 300 ml of acetone. The reaction mixture was cooled to 0° C. and a solution of 20 g of chromic anhydride and 17.25 ml of concentrated sulfuric acid in 60 ml of water was added at a rate to keep the internal temperature below 5° C. After stirring an additional 15 minutes, the reaction was quenched with 10 ml of isopropanol and partitioned between ethyl ether and water. The organic layer was washed with brine, dried, and concentrated. The resulting crude ketone was crystallized from hexane yielding 51 g of 3,4-dichlorophenyl benzyl ketone.
Name
3,4-dichlorophenyl benzyl carbinol
Quantity
75 g
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reactant
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300 mL
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reactant
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[Compound]
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chromic anhydride
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20 g
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reactant
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17.25 mL
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reactant
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Quantity
60 mL
Type
solvent
Reaction Step Three

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